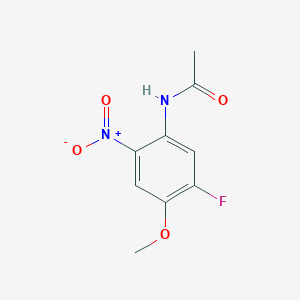

N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide

Descripción general

Descripción

“N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9FN2O4 . It is used for research and development purposes .

Molecular Structure Analysis

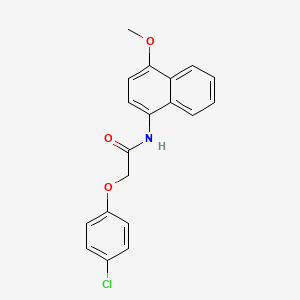

The molecular structure of “this compound” consists of a central acetamide group (CH3CONH-) attached to a phenyl ring. The phenyl ring is substituted with a fluoro group at the 5-position, a methoxy group at the 4-position, and a nitro group at the 2-position .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a molecular weight of 228.18 . The compound is sealed in dry conditions for storage .Aplicaciones Científicas De Investigación

Catalytic Hydrogenation and Green Chemistry

A study by Zhang Qun-feng (2008) discussed the use of catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the importance of such compounds in the production of azo disperse dyes. This research exemplifies the application of N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide derivatives in green chemistry and sustainable industrial processes (Zhang Qun-feng, 2008).

Photoreactions and Pharmaceutical Stability

Watanabe et al. (2015) explored the photoreactions of flutamide, a compound structurally related to this compound, in different solvents. This study provides insights into the stability and reactivity of such compounds under light exposure, which is crucial for understanding the photostability of pharmaceuticals (Watanabe et al., 2015).

Radioligands for Peripheral Benzodiazepine Receptors

Research by Ming-Rong Zhang et al. (2003) on the synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analogs as radioligands highlights their application in neuroimaging, particularly for mapping peripheral benzodiazepine receptors in the brain. This application is significant for the diagnosis and research of neurological and psychiatric disorders (Ming-Rong Zhang et al., 2003).

Mecanismo De Acción

Safety and Hazards

“N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide” is classified as dangerous with hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJPRWKLPNLION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2887804.png)

![1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine](/img/structure/B2887806.png)

![N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2887809.png)

![8-(4-ethoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2887814.png)

![2-Methyl-5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2887815.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2887822.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2887823.png)

![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2887824.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2887825.png)